

# "2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3" basic properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-Amino-3-chloro-N-hydroxypropanamide-15N,d3

Cat. No.:

B586967

Get Quote

# Technical Guide: 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3

For Researchers, Scientists, and Drug Development Professionals

### Introduction

This technical guide provides a comprehensive overview of the basic properties of **2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3**, an isotopically labeled organic compound. This molecule is of significant interest in pharmaceutical research, primarily as a stable isotopelabeled internal standard for its unlabeled counterpart, which serves as a key intermediate in the synthesis of the antibiotic D-cycloserine.[1] The incorporation of deuterium (d3) and a heavy nitrogen isotope (15N) allows for precise quantification in complex biological matrices using mass spectrometry-based methods.

This document outlines the fundamental chemical and physical properties of the compound, its role in the broader context of antibiotic synthesis, and provides insights into relevant experimental methodologies.

# **Core Properties**

The fundamental properties of **2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3** are summarized below.



Property	Value	Source
CAS Number	1794713-69-1	MedChemExpress
Molecular Formula	C <sub>3</sub> H <sub>4</sub> D <sub>3</sub> CIN <sup>15</sup> NO <sub>2</sub>	MedChemExpress
Molecular Weight	142.56 g/mol	MedChemExpress
Isotopic Labeling	Nitrogen-15, Deuterium (x3)	MedChemExpress
Appearance	White to Off-White Solid (unlabeled)	ChemicalBook
Melting Point	>84°C (decomposes) (unlabeled)	ChemicalBook
Solubility	Slightly soluble in DMSO (heated) and water (unlabeled)	ChemicalBook
Storage	Recommended to be stored at -20°C under an inert atmosphere; hygroscopic and unstable in solution (unlabeled)	ChemicalBook

# **Biological Context and Mechanism of Action**

2-Amino-3-chloro-N-hydroxy-propanamide is a crucial precursor in the synthesis of D-cycloserine, a broad-spectrum antibiotic primarily used as a second-line treatment for tuberculosis.[1] The biological activity of D-cycloserine provides the relevant mechanistic context for its precursors.

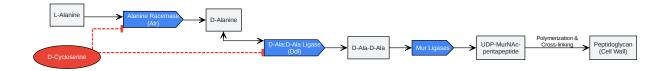
D-cycloserine functions by inhibiting the bacterial cell wall synthesis, a critical process for bacterial viability. Specifically, it acts as a competitive inhibitor of two key enzymes in the peptidoglycan synthesis pathway:

- Alanine racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine.
- D-alanine:D-alanine ligase (Ddl): This enzyme joins two D-alanine molecules to form the D-Ala-D-Ala dipeptide.



By inhibiting these enzymes, D-cycloserine depletes the pool of D-alanine and prevents the formation of the D-Ala-D-Ala dipeptide, which is an essential component of the pentapeptide side chains of peptidoglycan. This disruption of peptidoglycan synthesis weakens the bacterial cell wall, leading to cell lysis and death.

# Signaling Pathway Diagram: Bacterial Peptidoglycan Synthesis and Inhibition by D-Cycloserine



Click to download full resolution via product page

Caption: Inhibition of bacterial peptidoglycan synthesis by D-Cycloserine.

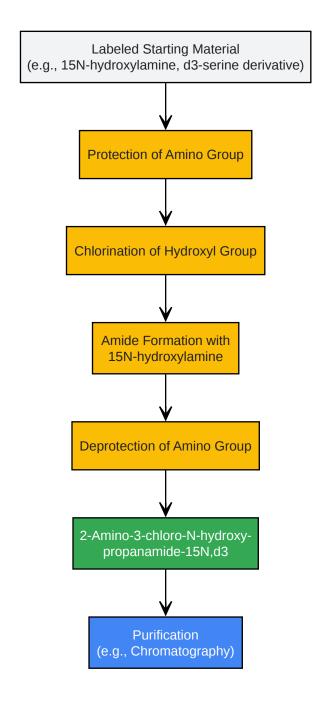
## **Experimental Protocols**

Detailed experimental protocols for the synthesis and analysis of **2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3** are not readily available in the public domain. However, based on the synthesis of structurally similar compounds and general analytical principles for isotopically labeled molecules, representative methodologies can be outlined.

## **Conceptual Synthesis Workflow**

The synthesis of **2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3** would likely involve a multi-step process starting from isotopically labeled precursors. A plausible, though not explicitly documented, synthetic route could be adapted from procedures for related compounds.





Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of the target compound.

# Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most appropriate technique for the quantification of 2-Amino-3-chloro-N-hydroxy-propanamide using its isotopically labeled analog as an internal standard.



#### 4.2.1. Sample Preparation (Protein Precipitation)

- To 100 μL of a biological sample (e.g., plasma, tissue homogenate), add an appropriate amount of **2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3** solution as the internal standard.
- Add 400 μL of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
- 4.2.2. Chromatographic Conditions (Representative)
- Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient from low to high percentage of Mobile Phase B.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 μL.
- 4.2.3. Mass Spectrometric Conditions (Representative)
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Type: Multiple Reaction Monitoring (MRM).



- MRM Transitions:
  - Analyte (unlabeled): Precursor ion (m/z) -> Product ion (m/z) To be determined experimentally.
  - Internal Standard (labeled): Precursor ion (m/z) -> Product ion (m/z) To be determined experimentally, expected to be shifted by +4 Da from the analyte.
- Collision Energy and other parameters: To be optimized for maximal signal intensity.

## **Analytical Workflow Diagram**



Click to download full resolution via product page

Caption: General workflow for quantitative analysis using LC-MS/MS.

### Conclusion

**2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3** is a valuable tool for researchers in the field of antibiotic development and pharmacokinetics. Its use as an internal standard enables the accurate and precise quantification of its unlabeled analog, a key intermediate in the synthesis of D-cycloserine. While specific experimental data for the labeled compound is sparse, this guide provides a foundational understanding of its properties and the methodologies for its application, leveraging data from its unlabeled counterpart and general principles of isotopic labeling and analysis. Further research to publish detailed synthetic and analytical protocols would be beneficial to the scientific community.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. scbt.com [scbt.com]
- To cite this document: BenchChem. ["2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3" basic properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b586967#2-amino-3-chloro-n-hydroxy-propanamide-15n-d3-basic-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com